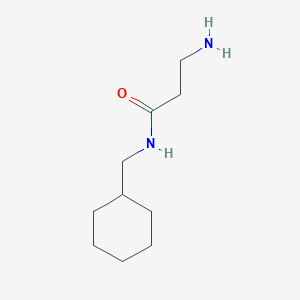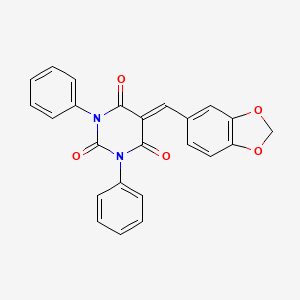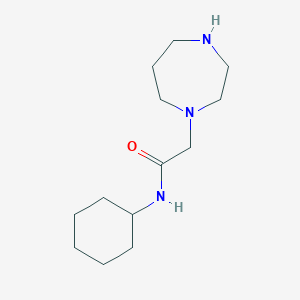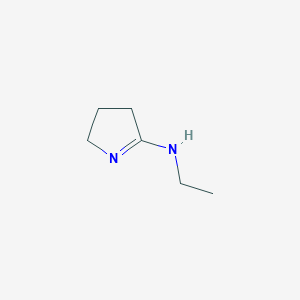
7-Methoxyquinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinazolin-6-ol is a heterocyclic aromatic compound belonging to the quinazoline familyQuinazoline derivatives, including this compound, are known for their pharmacological properties, such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinazolin-6-ol typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. This intermediate is then reacted with phosphoryl chloride (POCl3) in the presence of toluene at elevated temperatures to form a chloro compound. Subsequent treatment with 2-fluoroaniline and ammonium hydroxide in methanol yields the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization from ethyl acetate solutions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinazolin-6-ol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: The compound can react with alkyl halides in the presence of a base to form alkylated derivatives.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound into its corresponding quinazoline N-oxide.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its dihydroquinazoline form.
Major Products Formed: The major products formed from these reactions include alkylated quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Scientific Research Applications
7-Methoxyquinazolin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound and its derivatives are explored for their anticancer, antimicrobial, and antiviral properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 7-Methoxyquinazolin-6-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Erlotinib: Another EGFR inhibitor with a similar structure and function to gefitinib.
Tandutinib: A tyrosine kinase inhibitor targeting FLT3 and PDGFR, used in the treatment of myeloid leukemia.
Uniqueness: 7-Methoxyquinazolin-6-ol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group at the 7-position and hydroxyl group at the 6-position contribute to its distinct pharmacological profile and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-7-6(2-8(9)12)4-10-5-11-7/h2-5,12H,1H3 |
InChI Key |
CLKLTFDXEGVZGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=NC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)


![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

